Tert-butyl n-[(2,2-dimethyl-3-oxocyclobutyl)methyl]carbamate
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Overview
Description
Tert-butyl n-[(2,2-dimethyl-3-oxocyclobutyl)methyl]carbamate is a versatile small molecule scaffold used primarily in research and development. It has the molecular formula C₁₂H₂₁NO₃ and a molecular weight of 227.3 g/mol . This compound is known for its stability and utility in various chemical reactions, making it a valuable building block in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl n-[(2,2-dimethyl-3-oxocyclobutyl)methyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable cyclobutyl ketone derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully monitored and controlled to minimize impurities and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl n-[(2,2-dimethyl-3-oxocyclobutyl)methyl]carbamate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF or THF.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
Tert-butyl n-[(2,2-dimethyl-3-oxocyclobutyl)methyl]carbamate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the development of biochemical assays and as a probe in molecular biology studies.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl n-[(2,2-dimethyl-3-oxocyclobutyl)methyl]carbamate involves its interaction with specific molecular targets and pathways. The carbamate group can form stable covalent bonds with nucleophilic sites on proteins or enzymes, thereby modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: A simpler carbamate derivative used in similar applications.
N-tert-Butyldiethanolamine: Another tert-butyl derivative with different functional groups.
N-Boc-N-methylethylenediamine: A related compound with a different substitution pattern.
Uniqueness
Tert-butyl n-[(2,2-dimethyl-3-oxocyclobutyl)methyl]carbamate is unique due to its specific cyclobutyl structure, which imparts distinct chemical properties and reactivity. This makes it particularly useful in the synthesis of complex molecules and in applications requiring precise control over chemical reactivity .
Properties
IUPAC Name |
tert-butyl N-[(2,2-dimethyl-3-oxocyclobutyl)methyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO3/c1-11(2,3)16-10(15)13-7-8-6-9(14)12(8,4)5/h8H,6-7H2,1-5H3,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTNBCASXGPLGIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CC1=O)CNC(=O)OC(C)(C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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